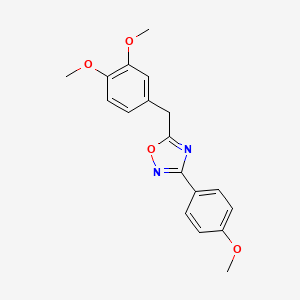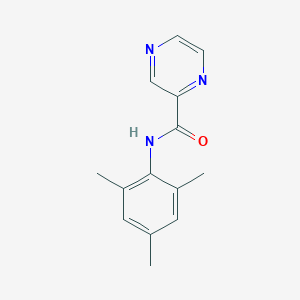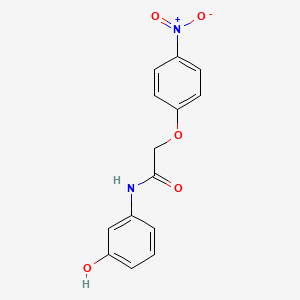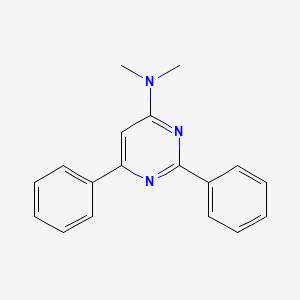![molecular formula C17H15NO6 B5881480 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5881480.png)
5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a derivative of isophthalic acid and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid involves the inhibition of various signaling pathways involved in inflammation and cancer. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid inhibits the activation of NF-κB, a transcription factor involved in the regulation of pro-inflammatory cytokines and chemokines. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid also inhibits the activation of STAT3, a transcription factor involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has been shown to have various biochemical and physiological effects. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has been shown to have low toxicity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has several advantages for lab experiments, including its low toxicity and potential therapeutic applications. However, the limitations of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid include its limited solubility in aqueous solutions and the need for optimization of reaction conditions to increase yield.
Orientations Futures
There are several future directions for the study of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid. One direction is the development of more efficient synthesis methods to increase the yield of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid. Another direction is the study of the pharmacokinetics and pharmacodynamics of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid in vivo. The potential use of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid as a therapeutic agent for inflammatory diseases and cancer should also be further explored. Additionally, the use of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid as a tool for studying the mechanisms of inflammation and cancer should be investigated.
Conclusion:
In conclusion, 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has been synthesized through various methods and has been studied for its anti-inflammatory and anti-cancer properties. The mechanism of action of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid involves the inhibition of various signaling pathways involved in inflammation and cancer. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has several advantages for lab experiments, including its low toxicity and potential therapeutic applications. However, the limitations of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid include its limited solubility in aqueous solutions and the need for optimization of reaction conditions to increase yield. There are several future directions for the study of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid, including the development of more efficient synthesis methods, the study of the pharmacokinetics and pharmacodynamics of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid in vivo, and the potential use of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid as a therapeutic agent for inflammatory diseases and cancer.
Méthodes De Synthèse
5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid can be synthesized through various methods, including the reaction of isophthalic acid with 4-methoxyphenylacetic acid in the presence of a dehydrating agent. Another method involves the reaction of 4-methoxyphenylacetic acid with isophthaloyl chloride in the presence of a base. The yield of 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid synthesis can be increased by optimizing reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has been studied for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Propriétés
IUPAC Name |
5-[[2-(4-methoxyphenyl)acetyl]amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-24-14-4-2-10(3-5-14)6-15(19)18-13-8-11(16(20)21)7-12(9-13)17(22)23/h2-5,7-9H,6H2,1H3,(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGCPDUQUUTLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-Methoxyphenyl)acetyl]amino}benzene-1,3-dicarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5881416.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5881423.png)


![3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5881462.png)



![4,6-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]nicotinonitrile](/img/structure/B5881489.png)
![methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate](/img/structure/B5881496.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5881519.png)